molecular formula C20H18O3 B3011835 2-(2-Oxo-2-phenylethyl)-5-phenylcyclohexane-1,3-dione CAS No. 35556-97-9

2-(2-Oxo-2-phenylethyl)-5-phenylcyclohexane-1,3-dione

Cat. No. B3011835
CAS RN: 35556-97-9
M. Wt: 306.361
InChI Key: WEOFFZREWDGICH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(2-oxo-2-phenylethyl)-4H-chromen-4-one involved charging a round-bottomed flask with 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane and heating to 35 °C with efficient stirring .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the title compound, C22H15N3O4, is built up from a central imidazo[1,2-a]-pyridine ring system connected to a nitroso group, a phenyl ring, and a 2-oxo-2-phenylethyl acetate group .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-(2-Oxo-2-phenylethyl)-5-phenylcyclohexane-1,3-dione is utilized in the synthesis of various organic compounds. For instance, its derivatives, such as 1-phenyl-5-heptyn-1-one oxime, have been synthesized using raw materials like 2-methyl-cyclohexan-1,3-dione. These compounds are confirmed structurally by 1HNMR, 13CNMR, IR, and elemental analysis (Wang Cun-de, 2013).

Application in Spiro and Spiroketal Compounds Synthesis

  • The compound plays a role in creating Michael 1:1 adducts, which are intermediates in the synthesis of spiro compounds. These adducts are synthesized through a Michael reaction involving 1,3-cyclohexanedione derivatives and diarylideneacetone using acid catalysts. They serve as intermediates for spiro[5.5] undecane compounds obtainable via intramolecular cyclization (M. Hossain et al., 2020).

Electrophilic Iodination Agent

  • Derivatives like 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione are reported as electrophilic iodinating agents. These derivatives selectively iodinate electron-rich aromatics and are used for synthesizing α-iodinated carbonyl compounds from allylic alcohols through a catalytic process (Samuel Martinez-Erro et al., 2017).

Green Synthesis of Novel Derivatives

  • The compound is involved in the environmentally friendly synthesis of novel derivatives, such as 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives. These are produced using dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione with L-proline as a catalyst (M. Satyanarayana et al., 2021).

Organocatalytic Reactions for Spirocyclohexanes

  • It is used in organocatalytic reactions to create fully substituted cyclohexanes with all-carbon quaternary centers. This involves a Michael/Michael/aldol reaction using 2-arylideneindane-1,3-diones and aldehydes (H. Kuan et al., 2013).

properties

IUPAC Name

2-phenacyl-5-phenylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c21-18(15-9-5-2-6-10-15)13-17-19(22)11-16(12-20(17)23)14-7-3-1-4-8-14/h1-10,16-17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOFFZREWDGICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(C1=O)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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